2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone 2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2108284-86-0
VCID: VC5231877
InChI: InChI=1S/C22H23N3O2/c26-22(15-24-11-9-16-4-1-2-6-21(16)24)25-17-7-8-18(25)13-20(12-17)27-19-5-3-10-23-14-19/h1-6,9-11,14,17-18,20H,7-8,12-13,15H2
SMILES: C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CN=CC=C5
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445

2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

CAS No.: 2108284-86-0

Cat. No.: VC5231877

Molecular Formula: C22H23N3O2

Molecular Weight: 361.445

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone - 2108284-86-0

Specification

CAS No. 2108284-86-0
Molecular Formula C22H23N3O2
Molecular Weight 361.445
IUPAC Name 2-indol-1-yl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Standard InChI InChI=1S/C22H23N3O2/c26-22(15-24-11-9-16-4-1-2-6-21(16)24)25-17-7-8-18(25)13-20(12-17)27-19-5-3-10-23-14-19/h1-6,9-11,14,17-18,20H,7-8,12-13,15H2
Standard InChI Key SAEFUXQEBIQRGB-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CN=CC=C5

Introduction

Overview of 2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Its structural formula can be represented as C19H22N4O2, indicating it contains various functional groups including an indole moiety and a bicyclic structure.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H22N4O2
Molecular Weight334.4 g/mol

Synthesis

The synthesis of this compound typically follows multi-step processes involving the formation of the indole ring and subsequent modifications to introduce the bicyclic structure and pyridine moiety.

Synthetic Pathway

The synthetic pathway may include:

  • Formation of the Indole Structure: Utilizing starting materials containing an amino group and a carbonyl compound.

  • Bicyclic Formation: Employing cyclization reactions to form the azabicyclo[3.2.1]octane framework.

  • Pyridine Attachment: Introducing the pyridine ring through nucleophilic substitution or coupling reactions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic effects.

Pharmacological Profile

Activity TypeReference CompoundBinding Energy (Kcal/mol)Ki (nM)
COX-2 InhibitionIndole Derivative-8.5807.43
5-LOX InhibitionIndole Derivative-6.511.77

Applications in Research

Due to its structural characteristics, this compound is of interest for further research in medicinal chemistry, particularly in developing new therapeutic agents targeting inflammatory pathways.

Molecular Docking Studies

Molecular docking studies suggest that the compound has potential as a selective inhibitor for enzymes involved in inflammatory processes, which could lead to new treatments for conditions such as arthritis or other inflammatory diseases.

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